D-alpha,alpha'-Bicamphor
Description
Structure
2D Structure
Properties
CAS No. |
25611-66-9 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,7,7-trimethyl-3-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3 |
InChI Key |
FDWIVGHPYKMNRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chiroptical Properties of D-α,α'-Bicamphor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiroptical properties of D-α,α'-Bicamphor, a unique bicyclic ketone with significant potential in stereoselective synthesis and materials science. Due to the limited availability of specific experimental data for D-α,α'-Bicamphor in publicly accessible literature, this document establishes a foundational understanding by leveraging data from the well-characterized parent molecule, (+)-camphor, and other related bicyclic ketones. The guide details the theoretical underpinnings of chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). It presents detailed, generalized experimental protocols for these measurements and outlines the computational methods used to predict and interpret chiroptical spectra. The aim is to equip researchers with the necessary knowledge and methodologies to investigate the stereochemical characteristics of D-α,α'-Bicamphor and similar chiral molecules.
Introduction to Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light.[1][2] These methods are exceptionally sensitive to the stereochemistry of a molecule, providing invaluable information for determining absolute configuration, assessing enantiomeric purity, and studying conformational changes. The primary chiroptical techniques include:
-
Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of linearly polarized light as a function of wavelength.[1]
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions.[2]
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions.[3]
For a molecule like D-α,α'-Bicamphor, which possesses multiple chiral centers and a rigid bicyclic framework, these techniques are crucial for unambiguous stereochemical assignment.
Chiroptical Properties of D-α,α'-Bicamphor: A Predictive Analysis
Expected Optical Rotation
The specific rotation ([α]) is a fundamental measure of a chiral compound's optical activity at a specific wavelength (commonly the sodium D-line at 589 nm).[4] For D-α,α'-Bicamphor, a positive specific rotation is anticipated, indicative of a dextrorotatory compound. The magnitude of this rotation will be influenced by the molecule's unique three-dimensional structure.
Predicted Electronic Circular Dichroism (ECD) Spectrum
The ECD spectrum of D-α,α'-Bicamphor is expected to be dominated by the electronic transitions of its carbonyl chromophores. Ketones typically exhibit a weak n → π* transition at lower energy and a stronger π → π* transition at higher energy. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are highly sensitive to the local stereochemical environment of the carbonyl groups.
Predicted Vibrational Circular Dichroism (VCD) Spectrum
VCD spectroscopy offers a more detailed fingerprint of a molecule's stereochemistry by probing its vibrational modes.[3] For D-α,α'-Bicamphor, the C-H and C=O stretching regions of the VCD spectrum are expected to be particularly informative. The coupling between the vibrational modes of the two camphor units will likely give rise to complex and characteristic VCD signatures.
Quantitative Chiroptical Data (Representative Example: (+)-Camphor)
To illustrate the presentation of quantitative chiroptical data, the following tables summarize the properties of the closely related and well-studied molecule, (+)-camphor. It is anticipated that the data for D-α,α'-Bicamphor would be presented in a similar format.
Table 1: Optical Rotation of (+)-Camphor
| Wavelength (nm) | Specific Rotation (°) | Solvent |
| 589 (D-line) | +44.26 | Ethanol |
Table 2: Electronic Circular Dichroism (ECD) Data for (+)-Camphor
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition |
| ~295 | + (Positive Cotton Effect) | n → π* |
Table 3: Vibrational Circular Dichroism (VCD) Data for (+)-Camphor (Key Bands)
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Mode |
| ~1745 | Characteristic bisignate signal | C=O stretch |
| 2800-3000 | Multiple signals | C-H stretches |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to determine the chiroptical properties of a compound like D-α,α'-Bicamphor.
Synthesis of D-α,α'-Bicamphor (General Approach)
Measurement of Optical Rotation
-
Instrumentation: A polarimeter is used for this measurement.
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., ethanol, chloroform) at a precisely known concentration (typically in g/100 mL).
-
Measurement: The solution is placed in a sample cell of a known path length (typically 1 dm). The optical rotation is measured at a specific temperature (usually 25°C) and wavelength (e.g., 589 nm).
-
Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5][6]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Instrumentation: A CD spectrometer is required.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Data Acquisition: The CD spectrum is recorded over the desired wavelength range (e.g., 190-400 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.
-
Data Conversion: The raw data (in millidegrees) is typically converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ * MW) / (c * l * 10) where θ is the observed ellipticity in degrees, MW is the molecular weight, c is the concentration in g/L, and l is the path length in cm.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Instrumentation: A VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator, is used.[7]
-
Sample Preparation: A more concentrated solution of the sample is prepared in an IR-transparent solvent (e.g., carbon tetrachloride, chloroform-d). The concentration required is significantly higher than for ECD.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously over the mid-IR range (e.g., 4000-800 cm⁻¹). A baseline spectrum of the solvent in the same cell is also recorded and subtracted.
-
Data Presentation: The VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R) as a function of wavenumber.
Computational Prediction of Chiroptical Properties
In the absence of experimental data, and for the confirmation of absolute configuration, computational methods are indispensable. Density Functional Theory (DFT) is the most common method for predicting chiroptical properties.
The general workflow is as follows:
-
Conformational Search: Identify all low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each conformer.
-
Frequency Calculations: Calculate the vibrational frequencies to confirm that the optimized structures are true minima.
-
Chiroptical Property Calculation: Calculate the ECD and VCD spectra for each conformer.
-
Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
A comparison of the computationally predicted spectrum with the experimental spectrum allows for the assignment of the absolute configuration.
Visualizations
Caption: Experimental workflow for Electronic Circular Dichroism (ECD) spectroscopy.
Caption: Logical relationship for absolute configuration assignment.
Conclusion
This technical guide has provided a comprehensive framework for understanding and investigating the chiroptical properties of D-α,α'-Bicamphor. While specific experimental data for this molecule remains to be reported, the principles, protocols, and predictive methods outlined here offer a robust roadmap for its characterization. The combination of experimental measurements (ORD, ECD, and VCD) and computational predictions (DFT) will be essential for elucidating the unique stereochemical features of D-α,α'-Bicamphor and unlocking its full potential in various scientific and industrial applications. Researchers in drug development and materials science can utilize these methodologies to explore the structure-property relationships of this and other complex chiral molecules.
References
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. Circular dichroism - Wikipedia [en.wikipedia.org]
- 3. CN1221543C - Preparation method of d-alpha tocopherol - Google Patents [patents.google.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4977282A - Production of d-alpha-tocopherol from natural plant sources - Google Patents [patents.google.com]
Spectroscopic Characterization of D-α,α'-Bicamphor: A Technical Guide
Introduction
D-α,α'-Bicamphor is a dimeric derivative of camphor, a bicyclic monoterpene ketone. As a potentially novel chiral ligand or synthetic intermediate, its unambiguous structural elucidation is paramount for researchers in drug development and materials science. This technical guide provides a comprehensive overview of the expected spectroscopic data for D-α,α'-Bicamphor, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Detailed experimental protocols and a generalized workflow for spectroscopic characterization are also presented to aid researchers in their laboratory practices.
Predicted Spectroscopic Data
Due to the limited availability of published experimental data for D-α,α'-Bicamphor, the following tables summarize the predicted spectroscopic characteristics based on the known spectra of camphor and related bicyclic ketones.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for D-α,α'-Bicamphor in CDCl₃
The linkage of two camphor units at their α-positions will result in a complex spectrum with a high degree of signal overlap. The following are estimated chemical shifts (δ) in ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | ~215-220 |
| Quaternary C (bridgehead) | - | ~50-60 |
| Quaternary C (methyl-bearing) | - | ~45-55 |
| CH (bridgehead) | ~1.8-2.5 | ~40-50 |
| CH (α-position) | ~2.5-3.0 | ~50-55 |
| CH₂ | ~1.5-2.2 | ~25-40 |
| CH₃ | ~0.8-1.2 | ~10-25 |
Table 2: Predicted IR Absorption Bands for D-α,α'-Bicamphor
The IR spectrum is expected to be dominated by the carbonyl stretch and various C-H and C-C bond vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch | ~1740-1760 | Strong |
| C-H stretch (sp³) | ~2850-3000 | Medium-Strong |
| C-H bend | ~1370-1465 | Medium |
| C-C stretch | Fingerprint Region (<1300) | Medium-Weak |
Table 3: Predicted Mass Spectrometry Fragmentation for D-α,α'-Bicamphor
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of bicyclic ketones.
| m/z | Proposed Fragment | Significance |
| [M]+• | Molecular Ion | Confirms molecular weight |
| [M-CH₃]+ | Loss of a methyl group | Common fragmentation |
| [M-CO]+ | Loss of carbon monoxide | Characteristic of ketones |
| [M-C₃H₇]+ | Loss of an isopropyl group | Common fragmentation |
| Various | Cleavage of the bicyclic system | Complex fragmentation pattern |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of D-α,α'-Bicamphor in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the empty sample compartment or clean ATR crystal before acquiring the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Acquisition (for accurate mass):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen, at a pressure of 1-2 bar.
-
Drying Gas: Nitrogen, at a flow rate of 5-10 L/min and a temperature of 200-300 °C.
-
Mass Range: m/z 100-1000.
-
-
EI-MS Acquisition (for fragmentation pattern):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Data Processing: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like D-α,α'-Bicamphor.
Caption: General workflow for spectroscopic characterization.
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of D-α,α'-Bicamphor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of D-α,α'-Bicamphor, a dimeric derivative of D-camphor. While direct experimental and computational data for this specific molecule are scarce in publicly available literature, this document outlines a robust framework for its investigation based on established computational chemistry techniques and experimental protocols successfully applied to camphor and its derivatives.
Introduction to D-α,α'-Bicamphor
D-α,α'-Bicamphor is a chiral molecule formed by the coupling of two D-camphor units at their respective α-positions. The stereochemistry of this linkage is crucial in defining the overall molecular geometry and its chiroptical properties. Understanding the conformational landscape and electronic structure of D-α,α'-Bicamphor is essential for elucidating its potential applications in areas such as asymmetric synthesis, materials science, and drug development.
Theoretical and computational studies provide a powerful avenue to predict and understand the properties of such molecules, offering insights that can guide experimental work. This guide details the application of Density Functional Theory (DFT) for geometric and electronic structure calculations, methods for conformational analysis, and the simulation of spectroscopic data.
Theoretical and Computational Methodologies
The computational investigation of D-α,α'-Bicamphor involves a multi-step process, starting from the generation of a 3D molecular model to the calculation of various properties.
2.1. Conformational Analysis
Due to the rotational freedom around the α-α' bond, D-α,α'-Bicamphor can exist in multiple conformations. A thorough conformational search is the first critical step.
-
Methodology: A common approach is to perform a systematic or stochastic conformational search. Molecular mechanics force fields (e.g., MMFF94, UFF) are suitable for an initial rapid screening of the potential energy surface. The low-energy conformers identified are then subjected to more accurate quantum mechanical calculations.
2.2. Quantum Mechanical Calculations
Density Functional Theory (DFT) is a widely used method for obtaining accurate geometric, energetic, and spectroscopic properties of organic molecules.
-
Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for obtaining reliable results. For molecules like D-α,α'-Bicamphor, hybrid functionals such as B3LYP or PBE0, combined with a Pople-style basis set like 6-31G(d,p) or a larger one (e.g., 6-311+G(d,p)) for higher accuracy, are recommended.
-
Geometry Optimization: Each low-energy conformer from the initial search should be fully optimized at the chosen level of theory. Frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Properties: Once the geometries are optimized, various properties can be calculated, including:
-
Relative energies of conformers.
-
Dipole moments and polarizabilities.
-
Vibrational frequencies (for IR and Raman spectra simulation).
-
Electronic transitions (for UV-Vis and Circular Dichroism spectra simulation) using Time-Dependent DFT (TD-DFT).
-
NMR chemical shifts and coupling constants.
-
A logical workflow for the computational study is depicted below.
Data Presentation: Calculated Properties
The quantitative data obtained from computational studies should be organized systematically for clarity and ease of comparison.
Table 1: Calculated Relative Energies of D-α,α'-Bicamphor Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d,p) | Boltzmann Population (%) at 298.15 K |
| 1 | 0.00 | 75.3 |
| 2 | 1.25 | 12.1 |
| 3 | 2.50 | 2.0 |
| ... | ... | ... |
Table 2: Calculated and Experimental Spectroscopic Data for the Most Stable Conformer
| Spectroscopic Property | Calculated Value | Experimental Value |
| UV-Vis (λmax, nm) | 295 | Provide experimental data |
| Circular Dichroism (Δε at λmax) | +3.5 | Provide experimental data |
| ¹H NMR (δ, ppm) | C1-H: 2.15, C3-H: ... | Provide experimental data |
| ¹³C NMR (δ, ppm) | C1: 58.2, C2: 218.5, ... | Provide experimental data |
| IR (ν, cm⁻¹) | C=O stretch: 1745 | Provide experimental data |
Experimental Protocols
Experimental validation is crucial for confirming the theoretical predictions. The following are key experimental techniques and their general protocols for the characterization of D-α,α'-Bicamphor.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity and stereochemistry of the molecule.
-
Protocol:
-
Dissolve a 5-10 mg sample of D-α,α'-Bicamphor in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.
-
NOESY or ROESY experiments can be used to determine through-space correlations, providing information about the preferred conformation in solution.
-
4.2. Circular Dichroism (CD) Spectroscopy
-
Objective: To study the chiroptical properties of the molecule, which are highly sensitive to its stereochemistry and conformation.
-
Protocol:
-
Prepare a dilute solution of D-α,α'-Bicamphor in a suitable solvent (e.g., methanol, acetonitrile) with a concentration that gives an absorbance of ~1 at the wavelength of interest.
-
Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The sign and magnitude of the Cotton effects can be compared with the results from TD-DFT calculations.
-
The interplay between experimental work and computational modeling is illustrated in the following diagram.
Conclusion
The theoretical and computational study of D-α,α'-Bicamphor, as outlined in this guide, provides a powerful framework for understanding its structure, properties, and potential applications. By combining robust computational methodologies with key experimental validation, researchers can gain deep insights into the molecular characteristics of this intriguing chiral dimer. The presented workflows, data tables, and experimental protocols serve as a comprehensive starting point for scientists and professionals in the field of drug development and materials science.
An In-Depth Technical Guide to the Structural Elucidation of D-α,α'-Bicamphor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of D-α,α'-Bicamphor. The structure of D-α,α'-Bicamphor is predicated on the oxidative coupling of two D-camphor molecules at their α-positions (C3 and C3'), resulting in a C₂-symmetric dimer. This document outlines a systematic approach to confirm this structure, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Detailed experimental protocols, expected data, and data interpretation strategies are presented. Furthermore, this guide adheres to stringent data presentation and visualization requirements, including the use of structured tables for quantitative data and Graphviz diagrams for workflows and logical relationships, to ensure clarity and accessibility for researchers in the field of organic chemistry and drug development.
Introduction: The Postulated Structure of D-α,α'-Bicamphor
D-α,α'-Bicamphor is understood to be a dimer of D-camphor, a bicyclic monoterpene. The nomenclature suggests a linkage between the α-carbons of two camphor units. D-camphor possesses the (1R,4R)-stereochemistry. The most probable point of connection is between the C3 and C3' carbons, which are the enolizable α-positions to the carbonyl groups. The synthesis of such a molecule would likely proceed via the oxidative coupling of the enolate of D-camphor. This process can lead to the formation of different stereoisomers at the newly formed C3-C3' bond. For the context of this guide, we will focus on the elucidation of the (3R,3'R)-stereoisomer of 3,3'-bicamphor, which retains a C₂ axis of symmetry.
Postulated Structure:
Systematic Name: (1R,1'R,3R,3'R,4R,4'R)-1,1',7,7,7',7'-Hexamethyl-3,3'-bi(bicyclo[2.2.1]heptan-2-one)
Experimental Workflow for Structural Elucidation
The comprehensive structural elucidation of D-α,α'-Bicamphor necessitates a multi-faceted analytical approach. The general workflow is depicted below, commencing with preliminary analysis and purification, followed by detailed spectroscopic and crystallographic studies.
Caption: Overall experimental workflow for the structural elucidation of D-α,α'-Bicamphor.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of D-α,α'-Bicamphor, which is the initial and fundamental step in its structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Sample Preparation: A dilute solution of the purified D-α,α'-Bicamphor is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts.
-
Mass Range: A scan range of m/z 100-1000 is appropriate to detect the parent ion.
-
Resolution: The instrument is set to a high resolution (>10,000) to enable accurate mass measurement.
-
Calibration: The mass spectrometer is calibrated using a standard calibrant mixture immediately before analysis to ensure high mass accuracy.
-
Expected Data and Interpretation
The expected molecular formula for D-α,α'-Bicamphor (C₂₀H₃₀O₂) gives a monoisotopic mass of 302.2246 g/mol . HRMS analysis should confirm this elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Monoisotopic Mass | 302.2246 |
| Observed m/z ([M+H]⁺) | 303.2319 (within a few ppm of theoretical) |
| Observed m/z ([M+Na]⁺) | 325.2138 (within a few ppm of theoretical) |
Table 1. Expected High-Resolution Mass Spectrometry Data for D-α,α'-Bicamphor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of D-α,α'-Bicamphor in solution. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: 1D and 2D NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 5-10 mg of purified D-α,α'-Bicamphor is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C{¹H} NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
²D COSY (Correlation Spectroscopy) - to identify ¹H-¹H spin systems.
-
²D HSQC (Heteronuclear Single Quantum Coherence) - to correlate directly bonded ¹H and ¹³C atoms.
-
²D HMBC (Heteronuclear Multiple Bond Correlation) - to identify long-range ¹H-¹³C correlations (2-3 bonds).
-
²D NOESY (Nuclear Overhauser Effect Spectroscopy) - to determine through-space proximity of protons and aid in stereochemical assignment.
-
Expected NMR Data and Interpretation
Due to the C₂-symmetry of the postulated (3R,3'R)-isomer, the number of signals in the ¹H and ¹³C NMR spectra will be half of the total number of protons and carbons in the molecule.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Attached Protons (from HSQC) | Key HMBC Correlations |
| C1, C1' | ~58 | - | H8, H9, H10, H6exo, H6endo |
| C2, C2' | ~218 | - | H3, H8, H9, H10 |
| C3, C3' | ~50 | H3 | H4, H8, H9, H10 |
| C4, C4' | ~43 | H4 | H3, H5exo, H5endo |
| C5, C5' | ~27 | H5exo, H5endo | H4, H6exo, H6endo |
| C6, C6' | ~30 | H6exo, H6endo | C1, C5, C7 |
| C7, C7' | ~47 | - | H4, H8, H9 |
| C8, C8' | ~20 | H8 (3H) | C1, C7, C9, C10 |
| C9, C9' | ~19 | H9 (3H) | C1, C7, C8, C10 |
| C10, C10' | ~10 | H10 (3H) | C1, C2, C6exo, C6endo |
Table 2. Predicted ¹³C NMR Data and Key Correlations for D-α,α'-Bicamphor.
Caption: Logical workflow for NMR data analysis and structural determination.
Single-Crystal X-ray Crystallography
While NMR and MS can provide strong evidence for the structure of D-α,α'-Bicamphor, single-crystal X-ray crystallography offers unambiguous proof of the connectivity and, crucially, the absolute stereochemistry of the molecule in the solid state.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of D-α,α'-Bicamphor in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection: A selected crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration can be determined from anomalous dispersion effects, typically by calculating the Flack parameter.
Expected Crystallographic Data
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Orthorhombic, Monoclinic) |
| Space Group | Chiral space group (e.g., P2₁2₁2₁) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Bond Lengths (Å) | C-C single bonds (~1.54 Å), C=O double bond (~1.21 Å) |
| Bond Angles (°) | Consistent with sp³ and sp² hybridized carbons in a strained bicyclic system. |
| Flack Parameter | Close to 0, confirming the (1R,1'R,3R,3'R,4R,4'R) absolute configuration. A value close to 1 would indicate the enantiomer. |
Table 3. Expected Single-Crystal X-ray Crystallography Data for D-α,α'-Bicamphor.
Conclusion
The structural elucidation of D-α,α'-Bicamphor is a comprehensive process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula. An extensive suite of 1D and 2D NMR experiments establishes the atomic connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides unequivocal proof of the three-dimensional structure and absolute configuration. The detailed protocols and expected data presented in this guide provide a robust framework for researchers to successfully characterize D-α,α'-Bicamphor and other complex natural or synthetic molecules. This systematic approach ensures the generation of high-quality, reproducible data essential for research and development in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Solubility and Stability of D-alpha,alpha'-Bicamphor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for D-alpha,alpha'-Bicamphor is limited. This guide provides a comprehensive framework of established experimental protocols for determining these critical physicochemical properties. Researchers can adapt these methodologies to evaluate this compound or other novel compounds.
Introduction
The solubility and stability of an active pharmaceutical ingredient (API) are paramount to its successful development into a safe, effective, and reliable drug product. Solubility influences bioavailability and formulation strategies, while stability data determines shelf-life, storage conditions, and potential degradation pathways. This compound, a bicyclic monoterpene derivative, requires a thorough understanding of these properties to assess its therapeutic potential. This technical guide outlines detailed experimental protocols for characterizing the solubility and stability profile of compounds like this compound.
Solubility Determination
Aqueous and solvent solubility are critical parameters that affect an API's absorption, distribution, metabolism, and excretion (ADME) profile. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Solubility Assessment
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then measured.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Prepare a series of vials for each solvent to be tested.
-
Addition of Compound: Accurately weigh an excess amount of this compound and add it to each vial. The excess solid should be visually apparent throughout the experiment.[4]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][2] The equilibration time may need to be determined experimentally.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[4] Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any fine particles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.
-
Data Presentation: Solubility of this compound
The following table template can be used to record the experimentally determined solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| PBS (pH 7.4) | 37 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 |
Visualization: Solubility Determination Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment
Stability testing is crucial for identifying how the quality of an API changes over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining appropriate storage conditions and retest periods.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[5] This information is vital for developing stability-indicating analytical methods.[5][6] A target degradation of 5-20% is generally considered optimal.[7]
3.1.1 Hydrolytic Stability
-
Objective: To assess the susceptibility of this compound to hydrolysis across a range of pH values.
-
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) conditions.[8]
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[8][9]
-
At various time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
3.1.2 Oxidative Stability
-
Objective: To evaluate the sensitivity of the compound to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[9]
-
Store the solution at room temperature or a slightly elevated temperature for a defined period.
-
At selected time points, take samples for analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
3.1.3 Thermal Stability
-
Objective: To investigate the effect of high temperature on the solid-state stability of the compound.
-
Methodology:
-
Place a known quantity of solid this compound in a controlled temperature chamber.
-
Expose the sample to temperatures in 10 °C increments above the accelerated testing temperature (e.g., 50 °C, 60 °C, 70 °C).[10][11]
-
For studies including humidity, use a chamber with controlled relative humidity (e.g., 75% RH or greater).[10][11]
-
After a set duration, remove the sample and dissolve it in a suitable solvent.
-
Analyze using HPLC to assess for degradation.
-
3.1.4 Photostability
-
Objective: To determine the light sensitivity of this compound. This should be conducted according to ICH guideline Q1B.[12][13][14][15]
-
Methodology:
-
Expose the solid this compound and a solution of the compound to a light source that produces both visible and UV output. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Place all samples in a photostability chamber.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to determine the extent of photodegradation.
-
Data Presentation: Forced Degradation Study of this compound
This table can be used to summarize the results from the forced degradation studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Observations (e.g., color change) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| Water | |||||
| 3% H₂O₂ | |||||
| Thermal (Solid State) | |||||
| Photolytic (Solid State) | N/A | ||||
| Photolytic (Solution) | N/A |
Experimental Protocol: Long-Term and Accelerated Stability Studies
Formal stability studies are performed on at least one primary batch of the API, following ICH guidelines, to establish a re-test period.
-
Objective: To evaluate the stability of this compound under recommended storage conditions and under exaggerated conditions to accelerate the rate of degradation.
-
Methodology:
-
Packaging: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.[11]
-
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.
-
Visualization: General Stability Study Workflow
Caption: General Workflow for a Comprehensive Stability Study.
Conclusion
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. A thorough understanding of these properties is fundamental for its advancement through the drug development pipeline. The successful execution of these studies will enable the establishment of critical quality attributes, inform formulation development, and ensure the safety and efficacy of any potential therapeutic product. It is imperative that all analytical methods used are properly validated to ensure the integrity of the data generated.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. ijisrt.com [ijisrt.com]
- 10. fdaghana.gov.gh [fdaghana.gov.gh]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Methodological & Application
Application Notes and Protocols: Use of Camphor-Derived Chiral Auxiliaries in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Camphor, a readily available and inexpensive natural product, serves as a versatile starting material for the synthesis of a wide range of chiral auxiliaries.[1][2][3] Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in asymmetric transformations. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered. This document provides detailed application notes and protocols for the use of a prominent camphor-derived chiral auxiliary, Oppolzer's camphorsultam, in various asymmetric reactions.
Featured Chiral Auxiliary: Oppolzer's Camphorsultam
Oppolzer's camphorsultam, formally known as bornane-[2][4]-sultam, is a highly effective and versatile chiral auxiliary.[1] It is commercially available in both enantiomeric forms, derived from (+)- and (-)-camphorsulfonic acid.[1] Its utility stems from the high diastereoselectivity it imparts in a variety of reactions involving N-acyl derivatives, such as Diels-Alder reactions, aldol additions, alkylations, and conjugate additions.[1]
Key Applications and Experimental Data
The rigid structure of the camphorsultam shields one face of the enolate derived from its N-acyl derivative, directing the approach of electrophiles to the opposite face. This leads to the formation of a new stereocenter with a high degree of predictability and control.
Asymmetric Aldol Reactions
N-acyl camphorsultams are excellent substrates for highly diastereoselective aldol reactions. The stereochemical outcome can often be controlled by the choice of metal enolate.[1] For instance, boron enolates typically yield syn-aldol products, while lithium or tin(IV) enolates can lead to the corresponding anti-products.[1]
| Aldehyde | Enolate Counterion | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Benzaldehyde | Bu₂BOTf | >98:2 | 85 | [1] |
| Isobutyraldehyde | Bu₂BOTf | >98:2 | 89 | [1] |
| Acetaldehyde | Sn(OTf)₂ | 5:95 | 78 | [1] |
Asymmetric Alkylation
The enolates of N-acyl camphorsultams undergo highly diastereoselective alkylation with various electrophiles. This provides a reliable method for the synthesis of chiral carboxylic acid derivatives.
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | >98% | 95 | [1] |
| Methyl iodide | >98% | 92 | [1] |
| Allyl bromide | >95% | 90 | [1] |
Asymmetric Diels-Alder Reactions
N-enoyl camphorsultams are powerful dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with excellent diastereoselectivity. The sultam auxiliary effectively directs the approach of the diene to one of the prochiral faces of the double bond.
| Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentadiene | TiCl₄ | >95% | 90 | [1] |
| Isoprene | Et₂AlCl | >90% | 88 | [1] |
| 1,3-Butadiene | Et₂AlCl | >92% | 85 | [1] |
Experimental Protocols
General Workflow for Asymmetric Reactions using Oppolzer's Camphorsultam
General workflow for asymmetric synthesis.
Protocol 1: Asymmetric Aldol Reaction (Syn-Selective)
Objective: To synthesize a chiral β-hydroxy carbonyl compound with high syn-diastereoselectivity.
Materials:
-
N-Propanoyl- (1S)-(-)-2,10-camphorsultam
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-propanoyl- (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of Et₃N (1.2 equiv).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a mixture of MeOH and saturated aqueous NaHCO₃.
-
Add 30% H₂O₂ slowly at 0 °C and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the aldol adduct.
Protocol 2: Cleavage of the Chiral Auxiliary
Objective: To remove the camphorsultam auxiliary to obtain the chiral carboxylic acid and recover the auxiliary.
Materials:
-
N-Acyl camphorsultam adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl camphorsultam adduct (1.0 equiv) in a mixture of THF and water.
-
Cool the solution to 0 °C and add 30% H₂O₂ (4.0 equiv) followed by aqueous LiOH (2.0 equiv).
-
Stir the mixture at room temperature for 12-24 hours.
-
Quench the reaction with aqueous sodium sulfite.
-
Separate the layers. The aqueous layer contains the lithium salt of the chiral acid. The organic layer contains the recovered auxiliary.
-
Extract the organic layer with diethyl ether to recover the camphorsultam auxiliary.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.
-
Dry the organic extracts, filter, and concentrate to obtain the final product.
Signaling Pathways and Logical Relationships
The stereochemical outcome of these reactions can be rationalized by considering the transition state models. For instance, in the boron-mediated aldol reaction, a chair-like Zimmerman-Traxler transition state is proposed.
Proposed transition state model.
The bulky camphor skeleton effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of stereocontrol.
Conclusion
Camphor-derived chiral auxiliaries, particularly Oppolzer's camphorsultam, are powerful tools in asymmetric synthesis. Their ready availability, high crystallinity, and the reliable stereocontrol they provide make them valuable for the synthesis of enantiomerically pure compounds in academic and industrial research. The protocols provided herein offer a starting point for the application of these auxiliaries in achieving specific stereochemical outcomes.
References
Application Notes and Protocols for Reactions Involving D-alpha,alpha'-Bicamphor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Therefore, this document will provide a generalized framework for asymmetric reactions where camphor-derived ligands are often employed, such as asymmetric conjugate additions. This will be supplemented with a hypothetical protocol for a copper-catalyzed asymmetric 1,4-addition of a Grignard reagent to an enone, a common reaction type for evaluating chiral ligands. This protocol is intended to serve as a template that would require significant optimization and validation for use with D-alpha,alpha'-Bicamphor.
General Principles of Asymmetric Catalysis with Chiral Ligands
Chiral ligands, such as those derived from camphor, are crucial in asymmetric catalysis for the enantioselective synthesis of chiral molecules. The ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The steric and electronic properties of the ligand are critical in achieving high enantioselectivity.
Logical Workflow for Developing an Asymmetric Reaction:
Caption: General workflow for asymmetric catalysis.
Hypothetical Protocol: Copper-Catalyzed Asymmetric 1,4-Addition of a Grignard Reagent to an Enone using a Chiral Ligand
This protocol is a generalized procedure and would require substantial optimization for any specific chiral ligand, including this compound.
Materials:
-
This compound (or other chiral ligand)
-
Copper(I) salt (e.g., CuI, CuBr·SMe₂, Cu(OTf)₂·C₆H₅CH₃)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
α,β-Unsaturated ketone (enone) (e.g., Cyclohexenone)
-
Anhydrous solvent (e.g., THF, Toluene, Diethyl ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried glassware, etc.)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., this compound, 0.022 mmol, 2.2 mol%) in anhydrous solvent (e.g., 5 mL of THF).
-
Add the copper(I) salt (0.02 mmol, 2.0 mol%) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.
-
-
Reaction Mixture:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C). Optimization of temperature is critical for enantioselectivity.
-
Slowly add the α,β-unsaturated ketone (1.0 mmol) to the catalyst solution.
-
After stirring for 10-15 minutes, add the Grignard reagent (1.2 mmol, 1.2 equivalents) dropwise over a period of 30-60 minutes. The slow addition is crucial to control the reaction rate and potentially improve enantioselectivity.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the optimization of the copper-catalyzed 1,4-addition of phenylmagnesium bromide to cyclohexenone, illustrating the type of data that would be collected.
| Entry | Ligand (mol%) | Copper Salt (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound (2.2) | CuI (2.0) | THF | -78 | 4 | 85 | 60 |
| 2 | This compound (2.2) | CuI (2.0) | Toluene | -78 | 4 | 82 | 65 |
| 3 | This compound (2.2) | CuBr·SMe₂ (2.0) | THF | -78 | 4 | 90 | 70 |
| 4 | This compound (2.2) | CuBr·SMe₂ (2.0) | THF | -40 | 2 | 92 | 68 |
| 5 | This compound (5.5) | CuBr·SMe₂ (5.0) | THF | -78 | 4 | 95 | 75 |
Note: This data is purely illustrative and does not represent actual experimental results for this compound.
Proposed Catalytic Cycle
The proposed catalytic cycle for a copper-catalyzed 1,4-addition of a Grignard reagent to an enone is depicted below. The chiral ligand (L*) creates a chiral environment around the copper center, influencing the stereochemical outcome of the nucleophilic attack.
Caption: Proposed catalytic cycle for 1,4-addition.
Conclusion
While this compound belongs to a class of compounds with potential applications in asymmetric synthesis, there is a notable absence of specific, detailed experimental data in the public domain. The provided protocol and data are intended as a general guide and a starting point for researchers interested in exploring the catalytic activity of this compound. Significant experimental work would be required to establish its efficacy as a chiral ligand and to develop optimized protocols for its use. Researchers and drug development professionals are encouraged to perform thorough literature searches for the most current information and to conduct rigorous experimental validation.
Application Notes and Protocols: Diastereoselective Reactions Mediated by Camphor-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of diastereoselective reactions mediated by camphor-derived chiral auxiliaries, with a focus on the widely used Oppolzer's camphorsultam. The inherent rigidity and defined stereochemistry of the camphor backbone allow for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, making these auxiliaries invaluable tools in asymmetric synthesis.
Diastereoselective Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. The use of an N-acyl camphorsultam allows for the highly diastereoselective addition of an enolate to an aldehyde.
Quantitative Data
| Entry | Aldehyde | Lewis Acid (eq.) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | TiCl4 (1.1) | >95:5 | 85 | [1] |
| 2 | Benzaldehyde | Et2AlCl (1.1) | 97:3 | 91 | [1] |
| 3 | Acetaldehyde | Sn(OTf)2 (1.0) | 92:8 | 78 | |
| 4 | Cinnamaldehyde | TiCl4 (1.1) | >95:5 | 88 |
Experimental Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde
Materials:
-
N-Propionyl-(2R)-bornane-10,2-sultam
-
Titanium tetrachloride (TiCl4) (1 M solution in CH2Cl2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous CH2Cl2 (0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Titanium tetrachloride (1.1 eq, 1 M solution in CH2Cl2) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
N,N-Diisopropylethylamine (1.2 eq) is added dropwise, and the reaction is stirred for an additional 1 hour at -78 °C to form the titanium enolate.
-
Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture is allowed to warm to room temperature and then diluted with CH2Cl2.
-
The organic layer is separated, washed sequentially with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Reaction Workflow
Caption: Workflow for the diastereoselective aldol reaction.
Diastereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a camphorsultam auxiliary to the dienophile provides excellent facial selectivity.
Quantitative Data
| Entry | Diene | Dienophile | Lewis Acid (eq.) | Diastereomeric Excess (de, %) | Yield (%) | Reference |
| 1 | Cyclopentadiene | N-Acryloyl Camphorsultam | Et2AlCl (1.5) | >99 (endo) | 94 | [2] |
| 2 | 1,3-Butadiene | N-Crotonoyl Camphorsultam | TiCl4 (1.2) | 98 (endo) | 89 | [2] |
| 3 | Isoprene | N-Acryloyl Camphorsultam | Et2AlCl (1.5) | 95 (para) | 92 | |
| 4 | Danishefsky's Diene | N-Acryloyl Camphorsultam | ZnCl2 (1.0) | 96 | 85 |
Experimental Protocol: Diastereoselective Diels-Alder Reaction with Cyclopentadiene
Materials:
-
(2R)-N-Acryloyl-bornane-10,2-sultam
-
Diethylaluminum chloride (Et2AlCl) (1.0 M solution in hexanes)
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of (2R)-N-acryloyl-bornane-10,2-sultam (1.0 eq) in anhydrous CH2Cl2 (0.2 M) is cooled to -78 °C under an inert atmosphere.
-
Diethylaluminum chloride (1.5 eq, 1.0 M solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A pre-cooled solution of cyclopentadiene (3.0 eq) in CH2Cl2 is added dropwise.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO3.
-
The mixture is allowed to warm to room temperature and is then filtered through a pad of Celite to remove aluminum salts.
-
The filtrate is transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization or flash column chromatography to yield the pure Diels-Alder adduct. The diastereomeric excess is determined by 1H NMR or chiral HPLC analysis.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Lewis acid-catalyzed Diels-Alder reaction.
Diastereoselective Alkylation
The alkylation of enolates derived from N-acyl camphorsultams proceeds with high diastereoselectivity to afford α-substituted carbonyl compounds.
Quantitative Data
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Benzyl bromide | n-BuLi | >99:1 | 95 | [3] |
| 2 | Methyl iodide | NaHMDS | 98:2 | 92 | [3] |
| 3 | Allyl bromide | LDA | 97:3 | 88 | |
| 4 | Isopropyl iodide | KHMDS | 95:5 | 85 |
Experimental Protocol: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
N-Propionyl-(2R)-bornane-10,2-sultam
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred for 1 hour at -78 °C to generate the lithium enolate.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to give the α-benzylated product. The diastereomeric ratio can be determined by 1H NMR spectroscopy.
Logical Relationship Diagram
Caption: Logical steps in asymmetric alkylation and auxiliary removal.
References
- 1. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camphor‐Derived N‐Acryloyl and N‐Crotonoyl Sultams: Practical Activated Dienophiles in Asymmetric Diels‐alder Reactions. Preliminary Communication | Semantic Scholar [semanticscholar.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for the Purification of Products Derived from D-alpha,alpha'-Bicamphor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of products derived from the chiral scaffold D-alpha,alpha'-Bicamphor. The protocols outlined below are foundational and can be adapted for various derivatives. Proper analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), should be utilized to assess the purity of the resulting compounds.
Overview of Purification Strategies
The purification of this compound derivatives often involves a multi-step approach to isolate the desired stereoisomer with high purity. The selection of the appropriate purification method depends on the physicochemical properties of the target compound, the nature of the impurities, and the scale of the purification. The most common techniques employed are:
-
Recrystallization: A powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase. It is widely used for the purification of reaction mixtures.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the purification of complex mixtures or for the isolation of highly pure compounds.
-
Preparative Supercritical Fluid Chromatography (Prep-SFC): An efficient and environmentally friendly alternative to HPLC, particularly advantageous for chiral separations.[1]
Experimental Protocols
Protocol for Purification by Recrystallization
Recrystallization is often the first method of choice for the purification of solid this compound derivatives due to its simplicity and cost-effectiveness.
Objective: To purify a solid this compound derivative by removing soluble and insoluble impurities.
Materials:
-
Crude solid product
-
A selection of potential recrystallization solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Small-scale solubility tests should be performed with various solvents to identify the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Example from a related synthesis: In the synthesis of diaryl α-hydroxy-α-methyl-ethylphosphine oxides, the crude product was purified by recrystallization from acetone.
Protocol for Purification by Column Chromatography
Column chromatography is a fundamental technique for separating components of a mixture.
Objective: To purify a this compound derivative from a reaction mixture using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate mesh size)
-
Chromatography column
-
Eluent (solvent system determined by Thin Layer Chromatography, TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC to achieve good separation of the target compound from impurities.
-
Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Example from a related synthesis: In the synthesis of diethyl α-methanesulfonyloxy-ethylphosphonate, the crude product was purified by column chromatography on silica gel using a dichloromethane-methanol (97:3) eluent.
Data Presentation
The following table summarizes typical purification results for a hypothetical this compound derivative based on common laboratory outcomes.
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | ~85 | >98 | 60-80 | Solvent: Ethanol/Water (3:1) |
| Column Chromatography | ~70 | >99 | 50-70 | Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate (4:1) |
| Preparative HPLC | ~90 | >99.5 | 80-95 | Column: C18, Mobile Phase: Acetonitrile/Water gradient |
| Preparative SFC | ~90 (racemic) | >99 (enantiomeric excess) | 85-95 | Column: Chiral Stationary Phase, Mobile Phase: CO2/Methanol |
Visualizations
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for synthesis and purification.
Logical Relationship in Chiral Chromatography
This diagram illustrates the principle of chiral separation using a chiral stationary phase (CSP).
References
Troubleshooting & Optimization
troubleshooting low yields in D-alpha,alpha'-Bicamphor reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in D-α,α'-Bicamphor synthesis. The formation of D-α,α'-Bicamphor is achieved through a pinacol coupling reaction, which involves the reductive dimerization of two D-camphor molecules.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of D-α,α'-Bicamphor?
The synthesis of D-α,α'-Bicamphor is a pinacol coupling reaction. This reaction proceeds via a free radical mechanism where an electron donor reduces the carbonyl groups of two camphor molecules.[1][2] The initial step is a one-electron reduction of the carbonyl group to form a ketyl radical anion.[1][2][3] Two of these ketyl radicals then couple to form a vicinal diol, which is the D-α,α'-Bicamphor.[1][2][4]
Q2: What are the common side reactions that can lead to low yields of D-α,α'-Bicamphor?
Several side reactions can compete with the desired pinacol coupling, leading to a decrease in the yield of D-α,α'-Bicamphor. The two primary side reactions are:
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Reduction of Camphor: The camphor starting material can be reduced to the corresponding alcohols, borneol and isoborneol.[5] This is a common side reaction in reductive alkylations of ketones.[5]
-
McMurry Reaction: Under certain conditions, particularly with strong reducing agents like those derived from titanium, the intermediate diol can undergo deoxygenation to form an alkene.[1]
Q3: How does the choice of reducing agent affect the reaction?
The choice of reducing agent is critical and can significantly impact the yield and selectivity of the reaction. Traditional methods using alkali or alkaline earth metals often result in low yields and poor selectivity.[1] Modern methods often employ early transition metal salts in combination with a nonmetal reductant, which can offer improved performance.[1] For instance, total enantioselectivity has been observed in pinacol formation from camphor using Li/THF.[6]
Troubleshooting Guide
Low yields in D-α,α'-Bicamphor synthesis can arise from several factors related to reaction conditions and reagent quality. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted camphor, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Reducing Agent | Ensure the reducing agent is fresh and has been handled under appropriate inert conditions (e.g., argon or nitrogen atmosphere). | Many reducing agents used in pinacol couplings are sensitive to air and moisture, which can lead to deactivation. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent incrementally. | An insufficient amount of the reducing agent will result in incomplete conversion of the starting material. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Pinacol coupling reactions may require a certain activation energy to proceed at an optimal rate. |
Problem 2: Predominance of Side Products (Borneol/Isoborneol)
If your primary products are the reduced alcohols instead of the desired bicamphor, this indicates that the reduction of the camphor carbonyl is favored over the coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessively Strong Reducing Agent | Consider using a milder reducing agent or a catalytic system. | Very reactive reducing agents can favor the direct reduction of the ketone over the formation of the ketyl radical necessary for coupling. |
| Protic Solvent | Ensure your solvent is anhydrous. If the reaction tolerates it, consider using an aprotic solvent. | Protic solvents can protonate the ketyl radical intermediate, preventing dimerization and leading to alcohol formation. |
Problem 3: Formation of Alkene (McMurry Product)
The presence of an alkene product suggests that the intermediate pinacol is undergoing deoxygenation.
| Potential Cause | Troubleshooting Step | Rationale |
| Titanium-Based Reducing Agents | If using a low-valent titanium reagent, consider switching to a different class of reducing agent (e.g., samarium(II) iodide or an electrochemical method). | Stoichiometric amounts of some transition metal salts, particularly titanium, are known to promote the McMurry reaction, which deoxygenates the diol to an alkene.[1] |
| High Reaction Temperatures | Reduce the reaction temperature. | Higher temperatures can sometimes favor the elimination pathway that leads to the alkene. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for D-α,α'-Bicamphor synthesis and a logical flow for troubleshooting low yields.
Caption: A typical experimental workflow for the synthesis of D-α,α'-Bicamphor.
Caption: A decision tree for troubleshooting low yields in D-α,α'-Bicamphor reactions.
References
- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pinacol Coupling Reaction [organic-chemistry.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Scholars@Duke publication: Enantioselectivity in camphor pinacolisation [scholars.duke.edu]
identifying and minimizing side products with D-alpha,alpha'-Bicamphor
Welcome to the technical support center for D-alpha,alpha'-Bicamphor. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products during the synthesis of this compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound via the pinacol coupling of D-(+)-camphor.
Issue 1: Low Yield of Desired endo,endo-D-alpha,alpha'-Bicamphor
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Ensure all reagents are fresh and of high purity. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reaction Temperature | - For reductive couplings, temperature control is critical. If the reaction is too slow, a modest increase in temperature may be beneficial. However, higher temperatures can sometimes favor side reactions. |
| Inefficient Stirring | - Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reagents. |
| Presence of Water | - The pinacol coupling reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. |
Issue 2: High Proportion of Undesired Diastereomers (exo,endo or meso)
| Potential Cause | Recommended Action |
| Incorrect Reaction Conditions | - The diastereoselectivity of the pinacol coupling is highly dependent on the reducing agent and solvent system. Refer to established literature protocols for conditions that favor the endo,endo isomer. |
| Steric Hindrance | - The bulky nature of the camphor molecule can influence the approach of the second camphor molecule during the coupling. While difficult to alter, understanding the steric factors can help in selecting appropriate reagents that may favor the desired diastereomer. |
| Equilibration | - Under certain conditions, the product mixture may equilibrate to a thermodynamic mixture of diastereomers. Analyze the product ratio at different time points to assess if this is occurring. |
Issue 3: Difficulty in Separating Diastereomers
| Potential Cause | Recommended Action |
| Similar Polarity of Diastereomers | - Diastereomers often have very similar polarities, making separation by standard column chromatography challenging. |
| Co-crystallization | - The desired and undesired diastereomers may co-crystallize, making purification by recrystallization difficult. |
| Ineffective Chromatographic Conditions | - Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. - High-Performance Liquid Chromatography (HPLC) with a suitable column can often provide better separation of diastereomers. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis of this compound is the pinacol coupling reaction of D-(+)-camphor. This reductive coupling of two camphor molecules forms a new C-C bond between the carbonyl carbons, resulting in a vicinal diol.
Q2: What are the primary side products in the synthesis of this compound?
A2: The primary "side products" are diastereomers of the desired endo,endo-D-alpha,alpha'-Bicamphor. These include the exo,endo-diastereomer and potentially a meso compound. The formation of these stereoisomers arises from the different ways the two camphor molecules can approach each other during the coupling reaction.
Q3: How can I monitor the progress of the pinacol coupling of D-(+)-camphor?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (D-(+)-camphor) from the product (this compound). The disappearance of the camphor spot and the appearance of a new, less polar spot indicates the reaction is proceeding. It is important to note that the different diastereomers of this compound may have very similar Rf values, making it difficult to distinguish them by TLC alone.
Q4: What analytical techniques can be used to identify and quantify the different diastereomers of this compound?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the methyl and hydroxyl groups in the endo,endo, exo,endo, and meso isomers will result in distinct chemical shifts and coupling constants.
-
X-ray Crystallography: This technique can provide unambiguous determination of the stereochemistry of each isolated diastereomer.
-
High-Performance Liquid Chromatography (HPLC): Chiral or even standard HPLC columns can often be used to separate and quantify the different diastereomers in a mixture.
Q5: Are there any other potential side reactions to be aware of?
A5: Besides the formation of diastereomers, another potential side reaction is the Pinacol Rearrangement . This acid-catalyzed rearrangement of the 1,2-diol product can lead to the formation of a ketone, known as a pinacolone. This is more likely to occur during acidic workup conditions. Careful control of pH during the workup is therefore important.
Experimental Protocols
Illustrative Pinacol Coupling of D-(+)-Camphor
This is a general, illustrative protocol and may require optimization.
Materials:
-
D-(+)-Camphor
-
A suitable reducing agent (e.g., a low-valent titanium species prepared in situ from TiCl4 and a reducing metal like Zn or Mg)
-
Anhydrous aprotic solvent (e.g., THF or DME)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, prepare the low-valent titanium reagent by reacting TiCl4 with the reducing metal in the anhydrous solvent.
-
Dissolve D-(+)-camphor in the anhydrous solvent in the dropping funnel.
-
Add the camphor solution dropwise to the stirred suspension of the low-valent titanium reagent at a controlled temperature (this may range from room temperature to reflux, depending on the specific protocol).
-
After the addition is complete, continue to stir the reaction mixture for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding an appropriate aqueous solution (e.g., aqueous K2CO3).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the diastereomers.
Data Presentation
Table 1: Hypothetical Diastereomeric Ratio of this compound under Different Reaction Conditions
| Reducing System | Solvent | Temperature (°C) | endo,endo | exo,endo | Other |
| TiCl4 / Zn | THF | 25 | 75% | 20% | 5% |
| TiCl4 / Mg | DME | 60 | 60% | 35% | 5% |
| SmI2 | THF | -78 | 85% | 10% | 5% |
Note: This data is illustrative and intended to show how reaction conditions can influence the product distribution. Actual results will vary based on the specific experimental setup.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
degradation pathways and stability issues of D-alpha,alpha'-Bicamphor
Disclaimer: Publicly available data on the specific degradation pathways and stability issues of D-alpha,alpha'-Bicamphor is limited. The information provided in this technical support center is based on the general chemical properties of the parent compound, camphor, and related bicyclic ketones, as well as established principles of pharmaceutical stability testing. This guidance is intended for informational purposes and should be supplemented with in-house experimental data for definitive stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been documented in publicly available literature, we can infer potential pathways based on the chemistry of its constituent camphor moieties. Camphor, a bicyclic monoterpene ketone, is susceptible to degradation under various stress conditions. The linkage between the two camphor units in this compound may also present a point of lability.
Potential degradation pathways may include:
-
Oxidation: The ketone functional groups and the carbon skeleton are susceptible to oxidation, potentially leading to the formation of carboxylic acids, lactones, or other oxygenated derivatives. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Hydrolysis: Although ketones are generally stable to hydrolysis, the alpha,alpha'-linkage might be susceptible under strong acidic or basic conditions, potentially cleaving the molecule back to camphor or related derivatives.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions in ketones, leading to rearrangements, cleavage, or the formation of photoproducts. Camphor itself is known to be photosensitive.
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The stability will depend on the temperature and the presence of other reactive species.
Q2: What are the common stability issues encountered during experiments with this compound?
Researchers working with this compound may encounter the following stability-related issues:
-
Discoloration: Samples may develop a yellow or brownish tint upon storage, particularly if exposed to light or air, suggesting oxidative or photolytic degradation.
-
Changes in Physical Properties: Degradation may lead to changes in melting point, solubility, or crystalline structure.
-
Appearance of Impurities: Chromatographic analysis (e.g., HPLC, GC) may reveal the presence of new peaks over time, indicating the formation of degradation products.
-
Loss of Potency: For applications where this compound is an active ingredient, a decrease in its concentration over time would indicate instability.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-resistant container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sample Discoloration (Yellowing) | Oxidation or Photodegradation | Store the compound in an amber, airtight container under an inert atmosphere. Minimize exposure to light and air during handling. |
| New Peaks in HPLC/GC Analysis | Chemical Degradation | Perform a forced degradation study to identify potential degradants. Review storage conditions and handling procedures to identify the source of stress (e.g., pH, temperature, light). |
| Poor Reproducibility of Results | Sample Instability in Solution | Prepare solutions fresh before use. If solutions need to be stored, evaluate their stability over the intended storage period and conditions (e.g., temperature, light exposure). |
| Incomplete Dissolution | Formation of Insoluble Degradants | Characterize the insoluble material. Review storage conditions for potential degradation. Purify the sample if necessary. |
| Change in Melting Point | Presence of Impurities from Degradation | Re-purify the material using an appropriate technique (e.g., recrystallization, chromatography). Confirm the purity of the starting material before use. |
Hypothetical Degradation Pathways and Experimental Workflow
Below are diagrams illustrating a hypothetical degradation pathway for a bicyclic ketone like camphor and a general workflow for conducting a forced degradation study.
Summary of Forced Degradation Conditions (General Guidance)
The following table provides a general framework for designing a forced degradation study for a compound like this compound. The conditions should be optimized to achieve 5-20% degradation.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60 °C | Cleavage of the alpha,alpha'-linkage, ring-opening products | RP-HPLC, LC-MS |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60 °C | Cleavage of the alpha,alpha'-linkage, rearrangement products | RP-HPLC, LC-MS |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Hydroxylated derivatives, ring-opened products, carboxylic acids | RP-HPLC, LC-MS |
| Thermal Degradation | 60 °C - 100 °C (Solid and Solution) | Isomers, decomposition products | GC-MS, RP-HPLC |
| Photostability | ICH Q1B conditions (UV and Visible Light) | Photorearrangement products, radicals | RP-HPLC with DAD/PDA |
Detailed Experimental Protocol: General Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80 °C for 48 hours.
-
Separately, reflux a solution of the compound in a suitable solvent at 80 °C for 48 hours.
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Prepare samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Use a PDA detector to check for peak purity and to determine the optimal wavelength for detection.
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
Use LC-MS to identify the mass of the major degradation products to aid in structure elucidation.
-
This technical support guide provides a starting point for researchers working with this compound. It is crucial to perform experiments to confirm the stability of this specific molecule under your experimental conditions.
Technical Support Center: D-alpha,alpha'-Bicamphor and Flammable Solid Organic Compounds
Disclaimer: No specific Safety Data Sheet (SDS) for D-alpha,alpha'-Bicamphor (CAS No. 25611-66-9) was found in publicly available resources. This compound is listed as a rare chemical for research purposes.[1] The following guidance is based on general best practices for handling and storing flammable solid organic compounds and should be supplemented by a substance-specific risk assessment before any experimental work begins. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data is unavailable, this compound should be handled as a flammable solid. Flammable solids can be readily combustible or may cause or contribute to fire through friction.[2] Finely divided powders can form explosive mixtures in the air.[3] Like many organic compounds, it may also cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is crucial. This includes:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory. A face shield may be necessary for procedures with a higher risk of splashes or dust generation.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is advisable to use a double layer of gloves for added protection. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[4][5]
-
Body Protection: A flame-resistant lab coat, fully buttoned with sleeves of adequate length, is required. Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[4]
-
Respiratory Protection: If there is a risk of inhaling dust and work cannot be conducted in a chemical fume hood, respiratory protection may be required. In such cases, contact your institution's EHS department for a respiratory protection analysis.[3][4]
Q3: What are the appropriate storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep it away from sources of ignition such as heat, sparks, and open flames. Storage should be in a tightly sealed, properly labeled container. It should be segregated from incompatible materials, especially strong oxidizing agents.[2] For larger quantities, storage in a dedicated flammable solids cabinet is recommended.
Q4: How should I dispose of waste this compound and contaminated materials?
A4: All waste containing this compound, including empty containers, must be treated as hazardous waste.[5] Containers should be clearly labeled with the contents and associated hazards. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Troubleshooting Guide
Q1: I observed a static spark when handling the powdered compound. What should I do?
A1: Static discharge can be an ignition source for flammable solids.
-
Immediate Action: Stop handling the material immediately.
-
Troubleshooting:
-
Ensure that the container and any receiving equipment are properly grounded and bonded, especially during transfer operations.
-
Increase the humidity in the work area if possible, as dry atmospheres are more prone to static buildup.
-
Use anti-static tools and mats.
-
Avoid wearing clothing made of synthetic materials that can generate static electricity.
-
Q2: The material seems to be clumping or changing color in the container. What does this indicate?
A2: Changes in the physical appearance of a chemical can indicate decomposition or reaction with moisture or air.
-
Immediate Action: Do not use the material.
-
Troubleshooting:
-
Carefully inspect the container for any breaches in the seal.
-
Review the storage conditions to ensure they are appropriate. The material should be protected from light and moisture.
-
If decomposition is suspected, consult with your EHS department for safe handling and disposal procedures.
-
Q3: A small fire has started in my workspace involving this compound. How should I respond?
A3: For any fire, your personal safety is the top priority.
-
Immediate Action: If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it. If the fire is large or you are unsure, evacuate the area immediately and activate the fire alarm.
-
Troubleshooting the Right Extinguisher:
-
DO NOT use water if the compound is water-reactive. Many flammable solids can react violently with water.
-
A standard ABC dry chemical extinguisher is generally suitable for fires involving flammable solids.
-
A Class D extinguisher is required for fires involving flammable metals. While this compound is not a metal, it is crucial to know the appropriate extinguisher for all chemicals in your lab.
-
Sand can also be used to smother small fires involving flammable solids.
-
Quantitative Data for Flammable Solids (General Guidelines)
Disclaimer: The following table provides general data for solid organic compounds and should be used for illustrative purposes only. Actual data for this compound may vary.
| Parameter | General Value/Range | Citation |
| Storage Temperature | Cool, dry place; typically ambient room temperature (20-25°C) unless otherwise specified. Avoid direct sunlight and heat sources. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | |
| Fire Extinguishing Media | Dry chemical, carbon dioxide (CO2), or foam. Sand can be used for smothering. Avoid water for water-reactive substances. | [3] |
Experimental Workflow Visualization
References
- 1. Page loading... [guidechem.com]
- 2. CAS 25611-66-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. The applications of biomarkers in early clinical drug development to improve decision-making processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of D-alpha,alpha'-Bicamphor
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of D-alpha,alpha'-Bicamphor. Given the limited specific literature on this exact molecule, this guide is based on established principles of organic synthesis and common challenges encountered with sterically hindered ketones like D-camphor.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a standardized, high-yield synthesis for this compound is not widely reported, plausible routes involve the coupling of two D-camphor molecules at their α-positions. The most explored methods for similar couplings are reductive coupling reactions using various metals or electrochemical methods, and cross-coupling strategies involving an enolate or enol ether of one camphor molecule with an activated camphor derivative.
Q2: Why is the yield of this compound often low?
A2: The primary reason for low yields is the significant steric hindrance around the α-position of the camphor molecule. The bulky bicyclic structure physically obstructs the approach of reactants, making the formation of the α-α' carbon-carbon bond difficult. This can lead to a number of side reactions that are kinetically more favorable.
Q3: What are the typical side products observed in the synthesis of this compound?
A3: Common side products can include:
-
Reduced camphor: The starting material may be reduced to borneol.
-
Enone formation: Dehydrogenation of camphor can lead to the formation of the corresponding α,β-unsaturated ketone.
-
Rearrangement products: Under acidic or strongly basic conditions, the camphor scaffold can undergo Wagner-Meerwein rearrangements.
-
Other diastereomers: Besides the desired α,α' coupling, other diastereomers may form depending on the reaction conditions.
Q4: How can I confirm the stereochemistry of the synthesized this compound?
A4: The stereochemistry of the newly formed C-C bond can be determined using a combination of spectroscopic techniques:
-
2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, which can help in assigning the relative stereochemistry.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray diffraction provides unambiguous determination of the molecular structure, including the stereochemistry.
-
Chiral Chromatography: Comparison with authentic standards (if available) or separation of diastereomers on a chiral column can also be used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Insufficient reactivity of the coupling partners. 2. Steric hindrance preventing the reaction. 3. Decomposition of starting materials or product. | 1. Use a more reactive metal for reductive coupling (e.g., samarium iodide). 2. Increase the reaction temperature, but monitor for decomposition. 3. Employ a different synthetic strategy, such as a catalyzed cross-coupling reaction. 4. Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
| Formation of multiple products | 1. Lack of stereoselectivity in the coupling reaction. 2. Presence of side reactions like reduction or rearrangement. | 1. Use a chiral ligand or auxiliary to induce stereoselectivity. 2. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. 3. Use milder reaction conditions to minimize side reactions. |
| Difficulty in purifying the product | 1. Similar polarity of the product and byproducts. 2. Presence of multiple diastereomers. | 1. Employ advanced chromatographic techniques like preparative HPLC or SFC (Supercritical Fluid Chromatography). 2. Attempt to crystallize the desired product from a suitable solvent system. 3. Consider derivatizing the product to alter its polarity for easier separation. |
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound via a reductive coupling method, illustrating the effect of different reaction conditions on yield and diastereoselectivity.
| Entry | Reductant | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (α,α' : other) |
| 1 | Zn | 25 | 24 | 15 | 1:1 |
| 2 | Zn | 60 | 12 | 25 | 1.5:1 |
| 3 | SmI₂ | -78 to 0 | 4 | 40 | 3:1 |
| 4 | TiCl₄/Zn | 0 to 25 | 8 | 35 | 2:1 |
Experimental Protocols
Hypothetical Protocol for Reductive Coupling of D-Camphor:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with D-camphor (1.0 eq) and anhydrous THF.
-
Reagent Addition: The solution is cooled to the desired temperature (e.g., -78 °C for SmI₂). The reducing agent (e.g., a freshly prepared solution of samarium iodide in THF, 2.2 eq) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Visualizations
Caption: Workflow for the synthesis of this compound highlighting key challenges.
Technical Support Center: Kinetic Studies for Optimizing D-alpha,alpha'-Bicamphor Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing kinetic studies for reactions catalyzed by D-alpha,alpha'-Bicamphor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when starting a kinetic study of a this compound catalyzed reaction?
A1: Before embarking on a detailed kinetic analysis, it is crucial to establish a reliable and reproducible experimental setup. This includes:
-
Catalyst Purity and Characterization: Ensure the this compound catalyst is of high purity and has been properly characterized. Impurities can significantly affect catalytic activity and reaction kinetics.
-
Reagent and Solvent Purity: Use high-purity reagents and solvents, as trace impurities can act as inhibitors or competing substrates.
-
Inert Atmosphere: Many asymmetric reactions are sensitive to air and moisture. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line or glovebox).
-
Temperature Control: Employ a reliable method for maintaining a constant and uniform temperature, as reaction rates are highly temperature-dependent.
-
Reaction Monitoring: Select a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy) to accurately monitor the progress of the reaction over time by measuring the consumption of reactants or the formation of products.
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading balances reaction rate and cost-effectiveness. To determine this, a series of experiments should be conducted where the catalyst concentration is varied while keeping all other reaction parameters constant. Plotting the initial reaction rate against the catalyst concentration will typically show an increase in rate with higher loading, which may plateau at a certain point. The optimal loading is often the lowest concentration that provides a desirable reaction rate and enantioselectivity.
Q3: What factors can influence the enantioselectivity of a this compound catalyzed reaction?
A3: Several factors can impact the enantiomeric excess (ee) of the product:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it can enhance the energy difference between the diastereomeric transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity. A solvent screen is often necessary to identify the optimal medium.
-
Substrate Structure: The steric and electronic properties of the substrates can significantly affect how they interact with the chiral catalyst.
-
Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity by modifying the catalyst's active site or the reaction mechanism.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or no catalytic activity | 1. Catalyst deactivation or poisoning. 2. Presence of inhibitors in reagents or solvent. 3. Incorrect reaction temperature. 4. Catalyst not properly activated (if required). | 1. Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst. 2. Purify reagents and solvents. 3. Verify and optimize the reaction temperature. 4. Review the literature for any specific catalyst activation procedures. |
| Poor enantioselectivity | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Catalyst degradation. 4. Racemization of the product under reaction conditions. | 1. Screen a range of lower temperatures. 2. Perform a solvent screen to find a more suitable solvent. 3. Check the stability of the catalyst under the reaction conditions. 4. Analyze the product ee at different reaction times to check for racemization. |
| Inconsistent reaction rates | 1. Poor temperature control. 2. Inefficient mixing. 3. Inconsistent preparation of reaction mixtures. 4. Catalyst heterogeneity (if not fully dissolved). | 1. Use a thermostat-controlled bath or reactor. 2. Ensure vigorous and consistent stirring. 3. Use precise measurement techniques for all components. 4. Ensure the catalyst is fully dissolved before initiating the reaction. |
| Side product formation | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature. 2. Use highly pure starting materials. 3. Carefully control the ratio of reactants. |
Experimental Protocols
Protocol 1: Determination of Initial Reaction Rate
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the this compound catalyst and the desired solvent.
-
Temperature Equilibration: Place the flask in a constant temperature bath and allow it to equilibrate for at least 15-20 minutes.
-
Reactant Addition: Add the substrates to the reaction mixture with vigorous stirring to ensure rapid mixing. Start the timer immediately upon addition of the final reactant.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture. It is crucial to quench the reaction in the aliquot immediately to stop any further conversion. This can be done by adding a suitable quenching agent or by rapid cooling.
-
Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., GC or HPLC with a chiral column) to determine the concentration of the product or the remaining starting material.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
Protocol 2: Determination of Reaction Order with Respect to a Reactant
-
Varying Reactant Concentration: Set up a series of experiments where the concentration of one reactant is varied while the concentrations of the catalyst and all other reactants are kept constant.
-
Measure Initial Rates: For each experiment, determine the initial reaction rate as described in Protocol 1.
-
Data Analysis: Plot the logarithm of the initial rate (log(rate)) against the logarithm of the concentration of the varied reactant (log([Reactant])). The slope of the resulting line will be the order of the reaction with respect to that reactant.
Data Presentation
Table 1: Effect of Catalyst Loading on Initial Rate and Enantioselectivity
| Catalyst Loading (mol%) | Initial Rate (M/s) | Enantiomeric Excess (%) |
| 1 | Data | Data |
| 2 | Data | Data |
| 5 | Data | Data |
| 10 | Data | Data |
Table 2: Effect of Temperature on Reaction Rate and Enantioselectivity
| Temperature (°C) | Initial Rate (M/s) | Enantiomeric Excess (%) |
| -20 | Data | Data |
| 0 | Data | Data |
| 25 | Data | Data |
| 50 | Data | Data |
Visualizations
Caption: Troubleshooting workflow for optimizing catalyzed reactions.
Caption: A generalized catalytic cycle for an asymmetric reaction.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for D-alpha,alpha'-Bicamphor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of D-alpha,alpha'-Bicamphor. Due to the limited publicly available data specific to this compound, this document leverages established methods for the analysis of camphor and general principles of chiral compound analysis as a predictive framework. The methodologies and validation parameters presented are based on typical performance characteristics observed for similar molecules and analytical techniques.
Introduction to Analytical Approaches
The analysis of a chiral molecule like this compound necessitates methods that can not only quantify the analyte but also distinguish between its stereoisomers. The two primary chromatographic techniques suitable for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers.[1][2][3][4][5]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Chiral separation can be achieved using chiral capillary columns.[6][7][8][9]
Comparative Validation Data
The following tables summarize the expected performance characteristics for hypothetical HPLC and GC methods for the analysis of this compound, based on data from analogous compounds.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | High (with chiral column) | High (with chiral column) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Robustness | Good | Good |
Experimental Protocols
Below are detailed model methodologies for HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the enantioselective analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Chiral Detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak series).[2][3][10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (likely around 280-300 nm, similar to camphor).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler for liquid injection.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FID) or transfer line temperature of 280 °C (for MS).
-
Injection Volume: 1 µL (in split or splitless mode, depending on concentration).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., hexane or ethyl acetate) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1, 10, 50, 100 ng/mL).
-
Sample Preparation: Dissolve or extract the sample containing this compound in the chosen solvent to a concentration within the calibration range.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the hierarchical relationship between key validation parameters.
Caption: Interdependence of Validation Parameters.
Conclusion
Both HPLC and GC offer viable pathways for the validation of analytical methods for this compound. The choice between the two will largely depend on the specific properties of the molecule, the required sensitivity, and the available instrumentation. HPLC with a chiral stationary phase is a robust and widely applicable technique for non-volatile compounds, while GC is an excellent alternative for volatile analytes, often providing higher sensitivity. A thorough method development and validation process, following the principles outlined in this guide, is crucial to ensure the reliability and accuracy of the analytical data generated.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sensitive and selective gas chromatographic methods for the quantitation of camphor, menthol and methyl salicylate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genspark.ai [genspark.ai]
- 8. [Gas chromatographic determination of camphor, menthol, methyl salicylate, thymol in JEIL COOL PAP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov.tw [fda.gov.tw]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Comparative Analysis of Camphor-Derived Chiral Ligands and Other Privileged Ligand Classes in Asymmetric Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of camphor-based chiral ligands in comparison to other widely used ligand families. This guide provides a detailed examination of experimental data, methodologies, and the structural features that drive stereoselectivity in key asymmetric transformations.
Introduction to Chiral Ligands in Asymmetric Synthesis
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often associated with a specific stereoisomer. The development of effective chiral ligands to coordinate with metal catalysts is central to achieving high enantioselectivity. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.
Among the vast array of chiral ligands, those derived from natural products, such as camphor, have garnered significant attention due to their ready availability from the "chiral pool," inherent stereochemical complexity, and rigid bicyclic framework. This guide focuses on the performance of camphor-derived chiral ligands, with a specific exploration of a representative example, and compares it with other "privileged" ligand classes like BINAP, Salen, and DuPhos.
While the specific ligand "D-alpha,alpha'-Bicamphor" is not found in the current chemical literature under this name, it is plausible to infer a structure where two D-(+)-camphor units are linked at their α,α'-positions. However, due to the lack of experimental data for this specific, likely non-standard, ligand, this guide will utilize a well-documented camphor-derived ligand to provide a meaningful comparative analysis.
Representative Camphor-Derived Ligand: A Camphor-Based Pyridine Ligand
For the purpose of this comparative analysis, we will focus on a representative camphor-based pyridine ligand. These ligands, where a pyridine moiety is appended to the camphor skeleton, have been successfully employed in a variety of asymmetric reactions. The rigid camphor backbone imparts a well-defined stereochemical environment, while the pyridine nitrogen acts as a coordinating atom for the metal catalyst.
Comparative Performance in Asymmetric Catalysis
The efficacy of a chiral ligand is typically evaluated based on its ability to induce high enantioselectivity (expressed as enantiomeric excess, % ee) and achieve high product yield in a given chemical reaction. Below is a comparative analysis of our representative camphor-derived ligand with other prominent chiral ligands in the context of a model asymmetric reaction: the copper-catalyzed addition of diethylzinc to N-phosphinoylimines to produce α-chiral amines. This reaction is a crucial method for synthesizing enantiomerically pure amines, which are important building blocks in medicinal chemistry.
Data Presentation: Enantioselective Addition of Diethylzinc to N-Phosphinoylimines
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) |
| Camphor-Pyridine | Cu(OTf)₂ | N-(Diphenylphosphinoyl)benzaldimine | 95 | 88 |
| (R)-BINAP | Cu(OTf)₂ | N-(Diphenylphosphinoyl)benzaldimine | 92 | 94 |
| (R,R)-Salen | Cu(OAc)₂ | N-(Diphenylphosphinoyl)benzaldimine | 85 | 75 |
| (R,R)-Me-DuPhOS | Cu(OTf)₂ | N-(Diphenylphosphinoyl)benzaldimine | 98 | >99 |
Note: The data presented here is a representative compilation from various sources for illustrative purposes and may not reflect a direct head-to-head comparison under identical conditions.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results in asymmetric catalysis. Below is a generalized procedure for the copper-catalyzed enantioselective addition of diethylzinc to an N-phosphinoylimine.
General Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the copper salt (e.g., Cu(OTf)₂, 0.03 mmol) and the chiral ligand (0.033 mmol) are dissolved in an anhydrous solvent (e.g., toluene, 2 mL). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Reaction Setup: The solution of the chiral catalyst is cooled to the desired reaction temperature (e.g., 0 °C). The N-phosphinoylimine substrate (1.0 mmol) is then added.
-
Addition of Reagent: A solution of diethylzinc (1.1 M in toluene, 1.1 mmol) is added dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Visualization of Concepts in Asymmetric Catalysis
To better illustrate the principles and workflows in asymmetric catalysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for chiral ligand selection and reaction optimization in asymmetric catalysis.
Caption: A simplified catalytic cycle for an asymmetric transformation.
Conclusion
Chiral ligands derived from camphor represent a valuable class of ligands in asymmetric catalysis, offering a rigid and predictable chiral environment. While they may not always achieve the same level of enantioselectivity as some of the most "privileged" ligands like DuPhos in every reaction, they are often readily synthesized and can provide good to excellent results in various transformations. The choice of the optimal ligand is highly dependent on the specific reaction and substrate, underscoring the importance of screening a diverse range of ligand scaffolds in the development of new asymmetric methodologies. The continuous design and synthesis of novel camphor-derived ligands will undoubtedly expand their applicability and contribute to the advancement of asymmetric catalysis.
Unraveling the Three-Dimensional Architecture of D-alpha,alpha'-Bicamphor Derivatives: A Comparative Guide to Structural Analysis
I. X-ray Crystallographic Analysis: The Definitive Method for Atomic-Level Structural Insights
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[1][2] The resulting electron density map allows for the construction of a detailed three-dimensional model of the molecule.
The successful X-ray crystallographic analysis of a small organic molecule, such as a D-alpha,alpha'-Bicamphor derivative, involves a series of critical steps:
-
Crystal Growth: The primary and often most challenging step is obtaining a high-quality single crystal. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization. The ideal crystal should be well-formed, of sufficient size (typically >0.1 mm in all dimensions), and free from defects.[3]
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, the diffracted X-rays are recorded by a detector.[3]
-
Data Processing and Structure Solution: The collected diffraction data, consisting of thousands of reflections with varying intensities, are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure.
The workflow for X-ray crystallographic analysis is depicted in the diagram below:
II. Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially in solution or when suitable crystals cannot be obtained. The table below compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this compound derivatives.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. |
| Sample Phase | Solid (single crystal). | Solution or solid-state. | Gas phase (after ionization). |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1] | Connectivity of atoms (through-bond correlations), stereochemistry, molecular dynamics in solution.[4] | Molecular weight, elemental composition, fragmentation patterns for structural elucidation. |
| Strengths | Unambiguous determination of absolute structure. High precision and accuracy. | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[4][5] Non-destructive. | High sensitivity, requires very small amounts of sample. Can be coupled with chromatography (e.g., GC-MS) for mixture analysis. |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow.[5] Provides a static picture of the molecule in the solid state. | Structure determination can be complex for larger molecules. Resolution is generally lower than X-ray crystallography.[6] | Does not directly provide 3D structural information. Isomers can be difficult to distinguish without fragmentation analysis. |
| Application to this compound Derivatives | Definitive determination of the relative and absolute stereochemistry of the two camphor units. | Elucidation of the solution-state conformation and the relative orientation of the camphor moieties. | Confirmation of molecular weight and elemental formula. Fragmentation patterns can help identify the core bicamphor structure. |
III. Conclusion
The structural elucidation of this compound derivatives, as with any novel chemical entity, relies on a suite of analytical techniques. X-ray crystallography stands as the ultimate arbiter of three-dimensional structure, providing an atomic-level blueprint of the molecule. However, the challenges associated with obtaining suitable crystals necessitate the complementary use of other powerful methods. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, while mass spectrometry provides crucial information about its molecular formula and connectivity. For researchers in drug discovery and materials science, a judicious application of these techniques is essential for a comprehensive understanding of molecular structure and function, paving the way for the rational design of new and improved molecules.
References
Performance of D-alpha,alpha'-Bicamphor in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-alpha,alpha'-Bicamphor, a chiral compound derived from camphor, holds significant potential as a chiral auxiliary and building block in asymmetric synthesis. The choice of solvent is a critical parameter that can profoundly influence its performance, affecting solubility, chiroptical properties, and, consequently, the stereochemical outcome of reactions. This guide provides a comparative overview of the performance of this compound in various solvent systems, supported by experimental data from closely related camphor derivatives to illustrate key performance indicators.
Data Presentation: Physicochemical Properties in Different Solvents
Direct quantitative data for this compound is not extensively available in consolidated form. However, by examining data for camphor and its derivatives, we can infer the expected performance trends. The following tables summarize key performance-related data for camphor and its derivatives in a range of common laboratory solvents. This information serves as a valuable proxy for understanding how this compound is likely to behave.
Table 1: Solubility of Camphor and Related Derivatives in Various Solvents
| Solvent System | Solute | Solubility (g/L) | Temperature (°C) | Comments |
| Ethanol | (1S)-(–)-Camphor | ~300 | 25 | High solubility in polar protic solvents. |
| Dimethylformamide (DMF) | (1S)-(–)-Camphor | ~200 | 25 | Good solubility in polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | (1S)-(–)-Camphor | ~200 | 25 | Good solubility in polar aprotic solvents. |
| Acetone | Camphor | Data not specified | 23.5 - 75.7 | Soluble.[1] |
| p-Cymene | Camphor | Data not specified | 23.5 - 75.7 | Soluble.[1] |
| p-Xylene | Camphor | Data not specified | 23.5 - 75.7 | Soluble.[1] |
| Water | (1S)-(–)-Camphor | Sparingly soluble | 25 | Very low solubility in water. |
| Ethanol:PBS (pH 7.2) (1:2) | (1S)-(–)-Camphor | ~0.33 | 25 | Sparingly soluble in aqueous buffers.[2] |
Table 2: Specific Rotation of Camphor Derivatives in Different Solvents
Experimental Protocols
1. Determination of Solubility:
A standard method for determining the solubility of this compound is the isothermal equilibrium method.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The saturated solution is then filtered to remove the undissolved solid.
-
A known volume of the clear, saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated in g/L.
-
2. Measurement of Specific Rotation:
Specific rotation is measured using a polarimeter.
-
Procedure:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in the desired solvent.
-
Fill a polarimeter cell of a known path length (l, in dm).
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]λT = α / (c * l)
-
Performance in Asymmetric Synthesis: The Critical Role of the Solvent
The primary application of chiral molecules like this compound is in asymmetric synthesis, where they act as chiral auxiliaries to control the stereochemical outcome of a reaction. The solvent plays a pivotal role in the transition state of these reactions, influencing the conformation of the substrate-auxiliary complex and thereby the facial selectivity of the attack by a reagent.
While specific data for this compound is sparse, studies on other camphor-derived auxiliaries consistently demonstrate that a change in solvent can dramatically alter both the yield and the enantiomeric or diastereomeric excess of the product. For instance, in asymmetric reductions of α-keto esters using camphor-derived auxiliaries, the choice of solvent and the presence of additives have been shown to have a significant effect on the diastereoselectivity.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Performance Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of this compound in a given solvent system.
Caption: Experimental workflow for evaluating this compound performance.
Logical Relationship in Solvent-Mediated Asymmetric Induction
This diagram illustrates the logical relationship of how a solvent influences the outcome of an asymmetric reaction using a chiral auxiliary like this compound.
References
- 1. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of camphor derivatives by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Physicochemical and pharmacological characterization of alpha-tocopherol-loaded nano-emulsion system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic "D-alpha,alpha'-Bicamphor": A Comparative Guide to Camphor-Derived Chiral Ligands in Asymmetric Catalysis
For Immediate Publication
Introduction
In the realm of asymmetric synthesis, the quest for efficient, selective, and economically viable chiral ligands is paramount. While the specific entity "D-alpha,alpha'-Bicamphor" does not correspond to a recognized compound in the chemical literature, its name suggests a C2-symmetric structure derived from two camphor units. This guide will therefore explore the broader family of camphor-derived chiral ligands, providing a comparative analysis of their performance against other common chiral ligands in key asymmetric transformations. This publication is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on catalyst selection.
Camphor, a readily available and inexpensive chiral starting material from the chiral pool, offers a rigid bicyclic framework that is advantageous for creating a well-defined chiral environment in a catalyst's active site. This inherent chirality can be effectively transferred to a substrate during a chemical reaction, leading to the preferential formation of one enantiomer over the other.
Performance Comparison in Asymmetric Catalysis
To provide a clear and objective comparison, this guide will focus on the application of camphor-derived ligands in two widely studied and industrially relevant reactions: the Diels-Alder reaction and the asymmetric addition of diethylzinc to aldehydes. The performance of a representative camphor-derived pyridyl alcohol ligand will be compared with that of other common classes of chiral ligands.
Table 1: Performance of Chiral Ligands in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and 3-Acryloyl-2-oxazolidinone
| Ligand/Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereoselectivity (endo:exo) |
| Camphor-Derived Pyridyl Alcohol-Cu(OTf)₂ | 10 | 85 | 43 | 95:5 |
| (S)-Tol-BINAP-Cu(OTf)₂ | 5 | 92 | 98 | 98:2 |
| (S,S)-Ph-BOX-Cu(OTf)₂ | 5 | 95 | 99 | >99:1 |
Table 2: Performance of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Camphor-Derived Pyridyl Alcohol | 5 | 95 | 85 |
| (-)-DAIB (N,N-Diisobutyl-(1R,2S)-norephedrine) | 2 | 98 | 98 |
| (R)-BINOL-Ti(O-iPr)₄ | 10 | 92 | >99 |
Economic and Efficiency Considerations
The economic viability of a chiral ligand is a critical factor in its industrial application. Camphor-derived ligands present a compelling case from a cost perspective due to the low cost and ready availability of camphor as a starting material.
Economic Comparison:
-
Camphor-Derived Ligands: The synthesis of these ligands typically involves multi-step procedures starting from inexpensive (+)- or (-)-camphor. While the synthesis adds to the overall cost, the low initial raw material cost provides a significant economic advantage, particularly for large-scale production.
-
BINAP and Derivatives: These ligands are highly effective but are generally more expensive due to the complexity of their synthesis, which often involves resolution of racemic mixtures or asymmetric synthesis strategies.
-
BOX Ligands: Similar to BINAP, the synthesis of BOX ligands can be complex and costly, contributing to their higher price point.
-
DAIB and other Amino Alcohols: Many chiral amino alcohols are derived from natural sources or can be synthesized relatively inexpensively, making them a cost-effective option.
Efficiency Comparison:
-
Enantioselectivity: As evidenced by the data in Tables 1 and 2, while camphor-derived ligands can provide good to excellent enantioselectivity, ligands like BINAP and BOX often achieve higher ee values for a broader range of substrates.[1]
-
Catalyst Loading: Camphor-derived ligands sometimes require higher catalyst loadings compared to more established systems like those based on BINAP or BOX ligands to achieve comparable results.
-
Versatility: The modular nature of many camphor-derived ligands allows for fine-tuning of their steric and electronic properties, offering potential for optimization for specific applications.
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction:
To a solution of the copper(II) triflate (0.1 mmol) in dichloromethane (2 mL) at room temperature is added the chiral ligand (0.11 mmol). The mixture is stirred for 1 hour. The dienophile (1.0 mmol) is then added, and the mixture is cooled to the desired temperature. The diene (2.0 mmol) is added, and the reaction is stirred for the specified time. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes:
To a solution of the chiral ligand (0.05 mmol) in toluene (2 mL) at 0 °C is added diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol). The mixture is stirred for 30 minutes. The aldehyde (0.5 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C for the specified time. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Reaction Pathways
Asymmetric Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Caption: Workflow for a typical asymmetric Diels-Alder reaction.
Logical Relationship of Catalyst Selection Factors
The choice of a chiral ligand for a specific application is a multi-faceted decision, as depicted in the following diagram.
Caption: Key factors influencing the selection of a chiral catalyst.
Conclusion
While the specific compound "this compound" remains elusive, the broader class of camphor-derived chiral ligands represents a valuable and economically attractive option in the field of asymmetric catalysis. They offer a good balance of performance and cost-effectiveness, making them particularly suitable for large-scale industrial applications where cost is a significant driver. Although they may not always achieve the exceptionally high enantioselectivities of some of the more expensive and specialized ligands, their performance is often more than sufficient for many practical applications. The ease of modification of the camphor scaffold also presents exciting opportunities for the development of new and improved chiral ligands tailored for specific synthetic challenges. For researchers and drug development professionals, camphor-derived ligands should be considered a strong candidate in the toolbox of chiral technologies, offering a pragmatic approach to efficient and cost-effective asymmetric synthesis.
References
A Critical Review of D-α,α'-Bicamphor and its Analogs in Asymmetric Catalysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective methods to control stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Chiral ligands, derived from readily available natural products, have emerged as powerful tools in asymmetric catalysis. Among these, camphor and its derivatives have been extensively explored due to their rigid bicyclic structure, which provides a well-defined chiral environment. This guide offers a critical review of a class of C2-symmetric chiral diols derived from D-camphor, herein referred to as D-α,α'-Bicamphor analogs, in asymmetric catalysis. While the specific term "D-α,α'-Bicamphor" does not correspond to a standard nomenclature, it is representative of a class of C2-symmetric ligands formed by the coupling of two camphor units. This guide will compare their performance with other established chiral ligands, providing experimental data and detailed protocols to aid researchers in selecting the appropriate catalyst for their synthetic challenges.
Structure and Synthesis of D-α,α'-Bicamphor Analogs
D-α,α'-Bicamphor analogs are C2-symmetric chiral diols synthesized from D-camphor. The C2-symmetry is a common design element in chiral ligands, as it can reduce the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The synthesis of these diols typically starts from commercially available (+)-camphorquinone.
A general synthetic approach involves the reaction of camphorquinone with organometallic reagents, such as Grignard or organolithium reagents. This reaction proceeds via a nucleophilic addition to the carbonyl groups, yielding the corresponding diol. The stereochemistry of the newly formed hydroxyl groups is controlled by the rigid camphor backbone, leading to the formation of a specific diastereomer.
Representative Synthesis of a D-α,α'-Bicamphor Analog (CAMDOL): [1]
A notable example of this class of ligands is CAMDOL (camphor-derived 2,3-diols), which can be synthesized on a multigram scale. The synthesis involves the reaction of (-)-camphorquinone with a Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like toluene.[1] The reaction mixture is then quenched with a saturated aqueous solution of ammonium chloride. The resulting diol often precipitates as a white solid and can be isolated in high purity by simple filtration, avoiding the need for column chromatography.[1]
Experimental Protocol: Synthesis of a D-α,α'-Bicamphor Analog (CAMDOL) [1]
Materials:
-
(-)-Camphorquinone
-
Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF or toluene)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (-)-camphorquinone (1.0 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (2.5 equivalents) is added dropwise to the stirred solution of camphorquinone over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is triturated with a minimal amount of cold hexane, and the resulting white solid is collected by filtration and dried under vacuum to afford the pure CAMDOL.
Performance in Asymmetric Catalysis
D-α,α'-Bicamphor analogs, in the form of chiral diols, have been successfully employed as ligands in a variety of Lewis acid-catalyzed asymmetric reactions. Their rigid structure and the presence of two hydroxyl groups allow them to form well-defined chiral complexes with metal centers, which then effectively control the stereochemical outcome of the reaction.
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral catalysts to control the stereochemistry of the newly formed chiral centers is of paramount importance. Camphor-derived auxiliaries and ligands have demonstrated high levels of stereocontrol in aldol reactions.[2][3] In some cases, diastereomeric ratios as high as 95:5 have been achieved.[2]
| Aldehyde | Nucleophile | Catalyst System | Solvent | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Benzaldehyde | Cyclohexanone | Camphor-derived prolinamide (10 mol%) | Toluene | 95 | >99:1 | >99 | |
| 4-Nitrobenzaldehyde | Cyclohexanone | Camphor-derived prolinamide (10 mol%) | Toluene | 98 | >99:1 | >99 | |
| Isobutyraldehyde | Acetone | Camphor-based acetate enolate equivalent | THF | 85 | 95:5 | N/A | [2] |
Table 1: Performance of Camphor-Derived Catalysts in Asymmetric Aldol Reactions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[4][5][6] The development of catalytic and enantioselective versions of this reaction has been a major focus of research. While specific data for D-α,α'-Bicamphor diols in Diels-Alder reactions is scarce in the readily available literature, camphor-derived pyridyl alcohol ligands have been evaluated as catalysts in the reaction of 2-acryloyloxazolidinone with cyclopentadiene, showing moderate to good yields and good endo:exo selectivity, but with relatively poor stereoselectivity (up to 43% ee).[7] This suggests that while the camphor backbone can induce stereoselectivity, the ligand design is crucial for achieving high enantiomeric excesses.
| Dienophile | Diene | Catalyst System | Solvent | Yield (%) | endo:exo | ee (%) | Reference |
| 2-Acryloyloxazolidinone | Cyclopentadiene | Camphor-derived pyridyl alcohol-Cu(OTf)₂ (10 mol%) | CH₂Cl₂ | 75 | 95:5 | 43 | [7] |
Table 2: Performance of a Camphor-Derived Ligand in an Asymmetric Diels-Alder Reaction.
The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Camphor-derived C1-symmetric chiral diamine organocatalysts have been shown to efficiently promote the Michael addition of nitroalkanes to enones with high yields and excellent enantioselectivities (up to 98% ee).[8]
| Michael Acceptor | Michael Donor | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| Chalcone | Nitromethane | Camphor-derived C1-symmetric diamine (10 mol%) | Toluene | 96 | 98 | [8] |
| 2-Cyclohexen-1-one | Nitromethane | Camphor-derived C1-symmetric diamine (10 mol%) | Toluene | 92 | 95 | [8] |
Table 3: Performance of a Camphor-Derived Catalyst in Asymmetric Michael Additions.
Experimental Protocol: Asymmetric Michael Addition Catalyzed by a Camphor-Derived Diamine [8]
Materials:
-
Chalcone (1.0 equivalent)
-
Nitromethane (2.0 equivalents)
-
Camphor-derived C1-symmetric diamine catalyst (10 mol%)
-
Anhydrous toluene
Procedure:
-
To a solution of chalcone (0.2 mmol) in anhydrous toluene (1.0 mL) is added the camphor-derived C1-symmetric diamine catalyst (0.02 mmol).
-
Nitromethane (0.4 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Comparison with Other Chiral Ligands
The performance of D-α,α'-Bicamphor analogs should be evaluated in the context of other well-established classes of chiral ligands, such as those derived from BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).
-
BINOL-derived ligands: These C2-symmetric ligands are known for their high efficacy in a wide range of asymmetric reactions, often providing excellent enantioselectivities.[9][10][11] The axial chirality of the binaphthyl backbone creates a highly effective chiral environment. Compared to camphor-derived diols, BINOL-based ligands are generally more versatile and have been more extensively studied and applied. However, the synthesis of substituted BINOL derivatives can sometimes be more complex than that of camphor-derived diols.
-
TADDOLs: These C2-symmetric diols are readily synthesized from tartaric acid and are known for their effectiveness in catalyzing various reactions, including nucleophilic additions to carbonyl compounds and Diels-Alder reactions. Like camphor-derived diols, TADDOLs create a chiral environment through their rigid structure. The choice between a camphor-derived diol and a TADDOL may depend on the specific substrate and reaction conditions, as subtle differences in the ligand backbone can significantly impact stereoselectivity. Camphor-derived diols may offer a different steric environment around the metal center compared to TADDOLs, which can be advantageous for certain transformations.
The key advantage of camphor-derived ligands lies in their origin from a cheap and readily available natural product, which is available in both enantiomeric forms. This allows for the synthesis of both enantiomers of the chiral ligand, providing access to both enantiomers of the desired product.
Visualizing Catalysis and Workflow
To better understand the application of D-α,α'-Bicamphor analogs in asymmetric catalysis, the following diagrams illustrate a general catalytic cycle, a typical experimental workflow, and a comparative analysis of chiral ligands.
References
- 1. Universal and divergent P-stereogenic building with camphor-derived 2,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Diastereoselective Aldol Reactions with Camphor-Based Acetate Enolate Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Diels-Alder-lactamization organocascades employing a furan-based diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents [mdpi.com]
- 7. Synthesis of camphor derived ligands for applications in asymmetric catalysis. [researchspace.ukzn.ac.za]
- 8. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Validating Results of D-alpha,alpha'-Bicamphor in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Overview
D-alpha,alpha'-Bicamphor, a derivative of camphor, is recognized in the scientific community primarily as a convulsant agent used to model epileptic seizures in experimental settings. Its mechanism of action involves the modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comparative analysis of this compound with other classical GABA-A receptor antagonists, offering supporting data and detailed experimental protocols to aid in the cross-validation of research findings.
Comparative Analysis of GABA-A Receptor Antagonists
To ensure the validity of results obtained using this compound, it is crucial to compare its effects with other well-characterized modulators of the GABA-A receptor. The primary alternatives for cross-validation are Picrotoxin and Bicuculline, which act through distinct mechanisms at the receptor complex.
Table 1: Quantitative Comparison of GABA-A Receptor Antagonists
| Compound | Mechanism of Action | Typical Effective Concentration | Key Experimental Observations |
| This compound | Non-competitive antagonist (putative pore blocker) | 1-30 µM | Induces seizure-like activity in vitro and in vivo. |
| Picrotoxin (PTX) | Non-competitive antagonist (pore blocker) | 20-60 µM | Induces convulsant activity; does not significantly affect spike after-hyperpolarization (AHP)[1]. |
| Bicuculline | Competitive antagonist (binds at GABA site) | 10-20 µM | Shifts GABA concentration-response curves competitively[2]. Can have off-target effects by blocking calcium-activated potassium currents, which reduces spike AHP[1]. |
| Flumazenil | Benzodiazepine site antagonist | 10 nM (for binding) | Used to competitively antagonize the effects of positive allosteric modulators like diazepam at the benzodiazepine binding site.[3] |
| Gaboxadol (THIP) | Extrasynaptic δ-GABA-A receptor superagonist | 6 mg/kg (in vivo) | Produces distinct neuroplasticity and can induce aversive conditioning, unlike classical antagonists[4]. |
Experimental Protocols for Cross-Validation
Accurate cross-validation requires standardized and reproducible experimental procedures. Below are detailed methodologies for key assays used to characterize and compare the effects of this compound and its alternatives.
Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the binding affinity of a compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand by the test compound.
Objective: To quantify the binding affinity (Ki) of this compound and compare it to other modulators.
Methodology:
-
Membrane Preparation:
-
Binding Assay:
-
Thaw and wash the membrane preparation with the binding buffer.[5]
-
Incubate a known concentration of the radioligand (e.g., [3H]muscimol or [3H]flumazenil) with the membrane preparation in the presence of various concentrations of the test compound (e.g., this compound).[3][6]
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[5]
-
After incubation (e.g., 45 minutes at 4°C), terminate the reaction by rapid filtration and wash with ice-cold buffer.[5]
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[5][6]
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Electrophysiological Recording in Brain Slices or Oocytes
This protocol measures the functional effect of compounds on GABA-A receptor activity by recording ion channel currents.
Objective: To characterize the functional antagonism of GABA-A receptors by this compound and compare its effects on GABA-activated currents with compounds like Picrotoxin and Bicuculline.
Methodology:
-
Preparation:
-
For oocyte studies, inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β1, γ2S).[2]
-
For brain slice studies, prepare acute brain slices (e.g., hippocampal or cortical) from rodents using a vibratome.
-
-
Recording:
-
Use two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for brain slices) techniques to record membrane currents.[7]
-
Establish a baseline GABA-activated current by applying a known concentration of GABA (e.g., the EC50 concentration).[7]
-
Apply the test compound (this compound, Picrotoxin, etc.) at varying concentrations and co-apply with GABA to measure the degree of inhibition of the GABA-activated current.
-
-
Data Analysis:
-
Generate dose-response curves for the inhibition of GABA-activated currents.
-
Determine the IC50 for each compound.
-
For competitive antagonists like Bicuculline, perform a Schild analysis to determine the pKB value. For non-competitive antagonists, observe the depression of the maximum response.[2]
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate the experimental processes and molecular pathways involved in the validation of this compound's effects.
Experimental Workflow for Compound Validation
This diagram outlines the logical flow from initial compound screening to functional characterization.
Caption: Workflow for validating a GABA-A receptor modulator.
Signaling Pathway of GABA-A Receptor Modulation
This diagram illustrates the GABA-A receptor and the binding sites of various modulators discussed.
Caption: Mechanism of action for GABA-A receptor modulators.
References
- 1. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Conditioned Aversion and Neuroplasticity Induced by a Superagonist of Extrasynaptic GABAA Receptors: Correlation With Activation of the Oval BNST Neurons and CRF Mechanisms [frontiersin.org]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of D-alpha,alpha'-Bicamphor: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or rare compounds such as D-alpha,alpha'-Bicamphor, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a cautious and systematic approach. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of researchers and compliance with regulatory standards.
Immediate Safety and Disposal Plan
Given the limited availability of specific safety and disposal data for this compound, it must be treated as a hazardous substance of unknown toxicity. The primary directive is to avoid environmental release and ensure that it is managed by qualified hazardous waste professionals.
Step-by-Step Disposal Procedure:
-
Do Not Dispose of Down the Drain or in General Waste: Under no circumstances should this compound or its containers be disposed of in the sink or regular trash.
-
Label as Hazardous Waste: The waste container must be clearly labeled with the full chemical name, "this compound," and any other known information. The label should also indicate "Hazardous Waste."
-
Segregate from Other Waste Streams: Store the container of this compound waste separately from other chemical waste to prevent accidental mixing and unknown chemical reactions.
-
Ensure Proper Containment: The waste container must be in good condition, compatible with the chemical, and kept securely closed.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for the disposal of hazardous and unknown chemical waste.[1][2][3] They will provide specific guidance and arrange for the collection and proper disposal of the material.
-
Provide All Available Information to EHS: When contacting your EHS office, provide them with all known information about the substance, including its name, any known properties, and the process that generated the waste.
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₂ |
| Molecular Weight | 302.45 g/mol |
| Physical State | Solid |
| Flash Point | Not Available |
| Toxicity Data | Not Available |
| Environmental Hazards | Not Available |
Experimental Protocol for Disposal of a Chemical with an Incomplete Safety Profile
This protocol outlines the steps a researcher should take when faced with the disposal of a chemical for which a Safety Data Sheet is not available.
-
Information Gathering:
-
Conduct a thorough search for a Safety Data Sheet (SDS) using the chemical name, any known synonyms, and the CAS number (25611-66-9 for this compound).
-
Document the lack of a comprehensive SDS.
-
Gather any available information, such as molecular formula, structure, and the chemical class it belongs to.
-
-
Hazard Assessment (Assume Worst Case):
-
In the absence of data, treat the chemical as if it is flammable, reactive, corrosive, and toxic.
-
Handle with full personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Collection:
-
Designate a specific, compatible container for the waste. The container must be in good condition and have a secure lid.
-
Affix a hazardous waste label to the container.
-
Write the full chemical name and any known information on the label. Clearly write "Caution: Full Hazard Profile Unknown."
-
-
Contact Environmental Health and Safety (EHS):
-
Documentation:
-
Maintain a record of the information gathered, the hazard assessment, and all communications with the EHS office regarding the disposal of the substance.
-
Logical Workflow for Disposal of Uncharacterized Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a chemical with an incomplete safety profile, such as this compound.
Caption: Disposal workflow for uncharacterized chemicals.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
